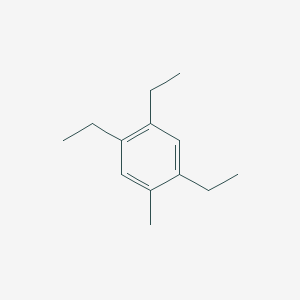
2,4,5-Triethyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triethyltoluene (TET) is a colorless liquid organic compound that belongs to the family of aromatic hydrocarbons. It is widely used in various industries, including petroleum, chemical, and pharmaceuticals, due to its unique chemical properties. TET is a versatile chemical compound that has a wide range of applications in scientific research.
Mechanism of Action
The mechanism of action of 2,4,5-Triethyltoluene is not fully understood. However, it is believed that 2,4,5-Triethyltoluene acts as a neurotoxin by interfering with the function of the nervous system. 2,4,5-Triethyltoluene has been shown to inhibit the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
2,4,5-Triethyltoluene has been shown to have a range of biochemical and physiological effects. In animal studies, 2,4,5-Triethyltoluene has been shown to cause liver damage, kidney damage, and changes in blood chemistry. 2,4,5-Triethyltoluene has also been shown to cause reproductive toxicity in male rats. In addition, 2,4,5-Triethyltoluene has been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Advantages and Limitations for Lab Experiments
2,4,5-Triethyltoluene has several advantages as a solvent in lab experiments. It has a low toxicity and is relatively easy to handle. 2,4,5-Triethyltoluene is also a good solvent for a wide range of compounds, including polar and nonpolar compounds. However, 2,4,5-Triethyltoluene has some limitations as a solvent. It has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. In addition, 2,4,5-Triethyltoluene is not a good solvent for some compounds, including certain acids and bases.
Future Directions
There are several future directions for research on 2,4,5-Triethyltoluene. One area of research is the development of new synthesis methods for 2,4,5-Triethyltoluene that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,4,5-Triethyltoluene and its effects on the nervous system. In addition, there is a need for further research on the biochemical and physiological effects of 2,4,5-Triethyltoluene, particularly in humans. Finally, there is a need for research on the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Conclusion
In conclusion, 2,4,5-Triethyltoluene is a versatile chemical compound that has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, as a reference standard in gas chromatography and mass spectrometry, and as a model compound in the study of the metabolism of toluene in humans. 2,4,5-Triethyltoluene has several advantages as a solvent, including low toxicity and good solubility for a wide range of compounds. However, it also has some limitations, including a low boiling point and limited solubility for some compounds. Future research on 2,4,5-Triethyltoluene should focus on the development of new synthesis methods, the study of its mechanism of action, and the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Synthesis Methods
2,4,5-Triethyltoluene is synthesized by the alkylation of toluene with ethylene in the presence of a catalyst. The reaction is carried out at a high temperature and pressure, and the yield of 2,4,5-Triethyltoluene depends on the reaction conditions. 2,4,5-Triethyltoluene can also be synthesized by the reaction of 2,4,5-trichlorotoluene with sodium ethoxide.
Scientific Research Applications
2,4,5-Triethyltoluene has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. 2,4,5-Triethyltoluene is also used as a reference standard in gas chromatography and mass spectrometry. In addition, 2,4,5-Triethyltoluene is used as a model compound in the study of the metabolism of toluene in humans.
properties
CAS RN |
19961-08-1 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1,2,4-triethyl-5-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-13(7-3)12(6-2)8-10(11)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
DNESHXZRWPOZTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1C)CC)CC |
Canonical SMILES |
CCC1=CC(=C(C=C1C)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



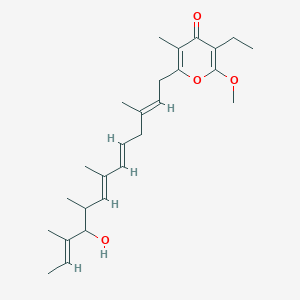





![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
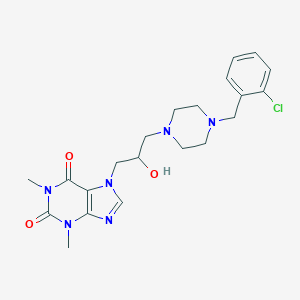
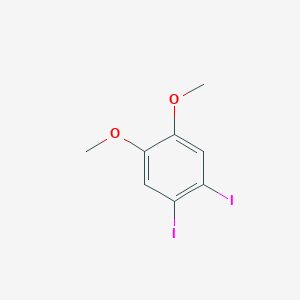
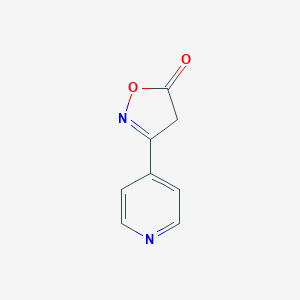

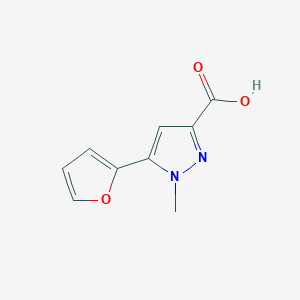
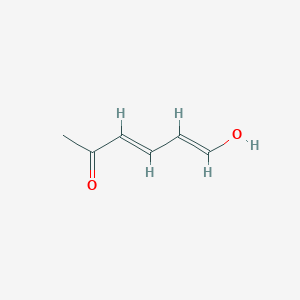
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)